N-Methyl Sulfonamide Substitution Enhances Predicted Target Binding Affinity Relative to N-Unsubstituted Bromoacetyl Analog
In the thiophene sulfonamide class, N-methyl substitution on the sulfonamide nitrogen is known to enhance binding affinity to carbonic anhydrase isozymes by optimizing the zinc-coordination geometry and filling a hydrophobic pocket near the active site. While direct head-to-head K_i data for n-Methyl-3-bromoacetyl-2-thiophenesulfonamide versus its N-desmethyl analog 3-(2-bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3) are not publicly available, a class-level inference can be drawn from the related study by Cetin et al. (2019), where N-substituted thiophene sulfonamides exhibited K_i values in the range of 309–936 nM against hCA II [1]. The N-methyl group is expected to shift K_i toward the lower end of this range compared to the N-unsubstituted analog, based on established SAR for benzenesulfonamide CA inhibitors where N-methylation typically improves potency by 2- to 10-fold [2].
| Evidence Dimension | Predicted carbonic anhydrase II (hCA II) inhibitory potency |
|---|---|
| Target Compound Data | Predicted K_i < 500 nM (class inference from N-methyl thiophene sulfonamide SAR) |
| Comparator Or Baseline | 3-(2-Bromoacetyl)thiophene-2-sulfonamide (N-desmethyl analog, CAS 154127-28-3): No experimental K_i data available; predicted lower affinity due to absence of N-methyl hydrophobic contact |
| Quantified Difference | Estimated 2- to 10-fold improvement in K_i based on N-methyl SAR in sulfonamide CA inhibitors |
| Conditions | Inference drawn from class-level SAR of thiophene sulfonamides against recombinant human carbonic anhydrase II; experimental validation required |
Why This Matters
The predicted affinity improvement supports prioritizing this N-methyl analog in CA inhibitor screening cascades over the N-desmethyl variant, potentially reducing the number of compounds requiring synthesis and testing.
- [1] Cetin, A., Türkan, F., Taslimi, P., & Gulçin, İ. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Journal of Biochemical and Molecular Toxicology, 33(3), e22261. DOI: 10.1002/jbt.22261 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. DOI: 10.1038/nrd2467 View Source
